molecular formula C16H21N B7813648 N,N-Dipropylnaphthalene-1-amine CAS No. 1048918-50-8

N,N-Dipropylnaphthalene-1-amine

Cat. No.: B7813648
CAS No.: 1048918-50-8
M. Wt: 227.34 g/mol
InChI Key: CZMVATBYRWGFRA-UHFFFAOYSA-N
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Description

N,N-Dipropylnaphthalene-1-amine is an organic compound that belongs to the class of naphthylamines It is characterized by the presence of a naphthalene ring substituted with an amine group at the first position and two propyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropylnaphthalene-1-amine typically involves the alkylation of naphthylamine with propyl halides under basic conditions. One common method is the reaction of naphthylamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylnaphthalene-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of alkylated or acylated naphthylamines.

Scientific Research Applications

N,N-Dipropylnaphthalene-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can serve as a probe in biochemical studies due to its fluorescent properties.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N,N-Dipropylnaphthalene-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine with similar steric properties but different electronic characteristics.

    Naphthalene-1-amine: Lacks the propyl groups, leading to different reactivity and applications.

    N,N-Dimethylnaphthalene-1-amine: Similar structure but with methyl groups instead of propyl groups, affecting its physical and chemical properties.

Uniqueness

N,N-Dipropylnaphthalene-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it suitable for applications where other similar compounds may not be as effective, such as in the design of organic electronic materials or as a scaffold in drug discovery.

Properties

IUPAC Name

N,N-dipropylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N/c1-3-12-17(13-4-2)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMVATBYRWGFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305464
Record name N,N-Dipropyl-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048918-50-8
Record name N,N-Dipropyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048918-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dipropyl-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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